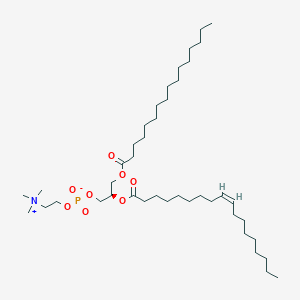

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC

描述

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine has been reported in Streptomyces roseicoloratus, Drosophila melanogaster, and other organisms with data available.

PC(16:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKGGKOPKCXLL-VYOBOKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029642 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26853-31-6 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Critical Role of POPC Lipid Asymmetry in Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric distribution of lipids across the leaflets of cellular membranes is a fundamental and highly regulated feature of eukaryotic cells. Among the myriad of phospholipid species, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous component whose spatial arrangement is critical for membrane integrity, signaling, and protein function. This technical guide provides an in-depth exploration of POPC lipid asymmetry, detailing its generation and maintenance by lipid transporters, its functional implications in cellular processes, and the experimental methodologies used for its investigation. Quantitative data on POPC distribution are summarized, and detailed protocols for key experimental techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this vital aspect of membrane biology.

Introduction to Lipid Asymmetry

Biological membranes are not homogenous structures; instead, they exhibit a remarkable degree of organization, a key feature of which is lipid asymmetry. This refers to the differential distribution of lipid species between the inner (cytoplasmic) and outer (exoplasmic) leaflets of the bilayer.[1] In mammalian plasma membranes, the outer leaflet is typically enriched in phosphatidylcholine (PC) and sphingomyelin, while the inner leaflet is predominantly composed of phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositols (PI).[1] This arrangement is not static but is dynamically regulated by the concerted action of ATP-dependent lipid transporters and is crucial for a multitude of cellular functions.

POPC, a major species of PC, is a zwitterionic phospholipid that constitutes a significant fraction of eukaryotic cell membranes. Its asymmetric distribution contributes to the overall biophysical properties of the membrane, including fluidity, curvature, and electrostatic potential. Disruptions in POPC and general lipid asymmetry have been implicated in various pathological conditions, making it a critical area of study for disease understanding and drug development.

Generation and Maintenance of POPC Asymmetry

The establishment and maintenance of POPC and other lipid asymmetries are primarily orchestrated by three classes of membrane proteins: flippases, floppases, and scramblases.[2] These transporters control the transverse movement, or "flip-flop," of lipids between the two leaflets of the membrane.

-

Flippases: These P-type ATPases actively transport aminophospholipids like PS and PE from the outer to the inner leaflet, contributing to their concentration on the cytosolic side.[3][4] This inward movement of specific lipids helps to maintain a relative enrichment of other lipids, such as POPC, in the outer leaflet.

-

Floppases: Members of the ATP-binding cassette (ABC) transporter superfamily, floppases mediate the ATP-dependent translocation of phospholipids, including PC, from the inner to the outer leaflet.[2][4] This action directly contributes to the higher concentration of PC in the exoplasmic leaflet.

-

Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of lipids across the membrane.[2] Their activation, often triggered by an increase in intracellular calcium or apoptotic signals, leads to a rapid collapse of lipid asymmetry.

The interplay between these transporters ensures the dynamic regulation of membrane asymmetry in response to cellular needs and signals.

References

- 1. Structure of the Plasma Membrane - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dynamic Transbilayer Lipid Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a biologically relevant phospholipid widely utilized in the creation of model membranes for biophysical studies and as a key component in liposomal drug delivery systems. Its asymmetric acyl chains, one saturated (palmitic acid, 16:0) and one monounsaturated (oleic acid, 18:1), impart distinct physicochemical properties that mimic the fluidity and structural characteristics of natural cell membranes. A thorough understanding of the thermodynamic properties of POPC bilayers is paramount for predicting their behavior in various applications, from fundamental research on membrane protein function to the rational design of stable and effective drug carriers. This guide provides an in-depth overview of the core thermodynamic parameters of POPC bilayers, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Thermodynamic Properties

The thermodynamic behavior of POPC bilayers is characterized by a distinct main phase transition (T_m) from a more ordered gel-like state (L_β') to a more fluid liquid-crystalline state (L_α). This transition is accompanied by changes in enthalpy, entropy, heat capacity, and key structural parameters such as the area per lipid and bilayer thickness.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and structural parameters for fully hydrated POPC bilayers.

| Property | Value | Units | Experimental Technique(s) |

| Main Phase Transition Temperature (T_m) | -3 to -2 | °C | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Main Transition (ΔH) | 29.3 - 36.4 | kJ/mol | Differential Scanning Calorimetry (DSC) |

| Entropy of Main Transition (ΔS) | 108 - 135 | J/(mol·K) | Calculated from ΔH and T_m |

| Heat Capacity Change at T_m (ΔC_p) | ~0.8 | kJ/(mol·K) | Differential Scanning Calorimetry (DSC) |

| Area per Lipid (A_L) - Gel Phase (L_β') | ~48 | Ų/molecule | X-ray Scattering, Molecular Dynamics |

| Area per Lipid (A_L) - Fluid Phase (L_α) | 64.3 - 68.3 | Ų/molecule | X-ray Scattering, Molecular Dynamics |

| Bilayer Thickness (D_HH) - Gel Phase | ~4.6 | nm | X-ray Scattering |

| Bilayer Thickness (D_HH) - Fluid Phase | 3.7 - 3.9 | nm | X-ray Scattering |

| Area Compressibility Modulus (K_A) | 230 - 265 | mN/m | Micropipette Aspiration, Molecular Dynamics |

Experimental Protocols

Accurate determination of the thermodynamic properties of POPC bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the phase transition behavior of lipid bilayers by measuring the heat flow associated with thermal transitions.[1][2]

a) Vesicle Preparation:

-

Lipid Film Formation: A known amount of POPC dissolved in a chloroform/methanol (2:1, v/v) solvent mixture is dried into a thin film on the bottom of a round-bottom flask using a rotary evaporator. The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with a buffer of choice (e.g., phosphate-buffered saline, PBS) to a final lipid concentration of 1-5 mg/mL. The hydration is performed above the T_m of POPC (e.g., at room temperature) with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional but Recommended): For more uniform vesicle populations (large unilamellar vesicles, LUVs), the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times.

b) DSC Measurement:

-

Sample and Reference Preparation: A precise volume of the vesicle suspension is loaded into a DSC sample pan. An equal volume of the same buffer used for hydration is loaded into a reference pan. Both pans are hermetically sealed.

-

Thermal Scanning: The sample and reference pans are placed in the calorimeter. A typical experimental run involves an initial equilibration period, followed by a heating scan from well below the T_m to well above it (e.g., from -20°C to 20°C) at a controlled scan rate (e.g., 1°C/min). A subsequent cooling scan and a second heating scan are often performed to check for reversibility and thermal history effects.

-

Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The T_m is determined as the peak temperature of the transition, and the enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

Small-Angle X-ray Scattering (SAXS)

SAXS provides structural information about the lamellar organization of lipid bilayers, including the bilayer thickness and area per lipid.[3][4]

a) Sample Preparation:

-

MLV Preparation: Multilamellar vesicles of POPC are prepared as described in the DSC protocol (lipid film hydration). Higher lipid concentrations (e.g., 10-20 mg/mL) are often used to obtain a stronger scattering signal.

-

Sample Loading: The MLV suspension is loaded into a temperature-controlled, thin-walled quartz capillary or a specialized sample cell with mica windows.

b) SAXS Data Acquisition:

-

Instrument Setup: The sample is placed in the SAXS instrument, and the temperature is controlled using a circulating water bath or Peltier element.

-

Scattering Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector. Scattering patterns are collected at various temperatures, particularly below and above the T_m.

-

Data Correction: The raw 2D scattering data are radially averaged to produce a 1D intensity profile as a function of the scattering vector, q. The data are corrected for background scattering from the buffer and sample cell.

c) Data Analysis:

-

Lamellar Spacing (d): For MLVs, the scattering pattern exhibits a series of sharp Bragg peaks. The position of these peaks (q_n) is used to calculate the lamellar repeat spacing (d) using the formula: d = 2πn/q_n, where n is the order of the reflection.

-

Bilayer Thickness and Area per Lipid: The electron density profile of the bilayer can be reconstructed from the integrated intensities of the Bragg peaks. This profile provides the headgroup-to-headgroup thickness (D_HH). The area per lipid (A_L) can then be calculated if the lipid volume (V_L) is known, using the relationship: A_L = 2V_L/D_HH.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of POPC bilayers, complementing experimental data.[5][6][7]

a) System Setup:

-

Bilayer Construction: A POPC bilayer is constructed using a molecular modeling software package (e.g., GROMACS, CHARMM-GUI). A typical system consists of 128-256 POPC lipids (64-128 per leaflet).

-

Solvation: The bilayer is placed in a simulation box and solvated with a water model (e.g., TIP3P). Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and to mimic a specific ionic strength.

-

Force Field Selection: An appropriate force field for lipids (e.g., CHARMM36, GROMOS54a7) is chosen.

b) Simulation Protocol:

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes.

-

Equilibration: The system is equilibrated in a stepwise manner, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to relax around the lipid headgroups, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Equilibration is performed at the desired temperature.

-

Production Run: Once equilibrated, a production run of several hundred nanoseconds to microseconds is performed in the NPT ensemble.

c) Data Analysis:

-

Structural Properties: The area per lipid is calculated by dividing the xy-area of the simulation box by the number of lipids per leaflet. The bilayer thickness is determined from the average distance between the phosphorus atoms in the two leaflets.

-

Thermodynamic Properties: By running simulations at different temperatures, the phase transition can be observed through changes in the area per lipid and acyl chain order parameters. The area compressibility modulus can be calculated from the fluctuations in the box area.

Visualizations

The following diagrams illustrate the experimental workflows for the techniques described above.

Conclusion

The thermodynamic properties of POPC bilayers are fundamental to their function as model membranes and in drug delivery applications. The main phase transition from the gel to the liquid-crystalline phase dictates the fluidity, permeability, and mechanical stability of the bilayer. The experimental techniques of DSC, SAXS, and MD simulations provide a complementary suite of tools for the comprehensive characterization of these properties. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and scientists to accurately determine and understand the thermodynamic behavior of POPC bilayers, thereby facilitating advancements in membrane biophysics and the development of novel lipid-based technologies.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 3. indico.ictp.it [indico.ictp.it]

- 4. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcamech.ut.ac.ir [jcamech.ut.ac.ir]

- 6. Investigating Heat-Induced Phase Transitions in POPC Lipid Bilayers Using Molecular Dynamics Simulations [jcamech.ut.ac.ir]

- 7. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to POPC Molecular Dynamics Simulation Parameters

Introduction

1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a common unsaturated phospholipid found in eukaryotic cell membranes. Due to its zwitterionic nature and cylindrical shape, it readily forms stable bilayer structures in aqueous environments, making it a popular model system for studying membrane properties and lipid-protein interactions through molecular dynamics (MD) simulations. The accuracy and predictive power of these simulations are critically dependent on the quality of the force field parameters and the rigor of the simulation protocol. This guide provides a comprehensive overview of the core parameters and methodologies required for conducting reliable MD simulations of POPC bilayers.

Force Fields for POPC Simulations

The choice of force field is a foundational decision in any MD simulation. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For lipid bilayers, several well-established, all-atom force fields are commonly used.

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM36 force field is widely regarded as one of the most accurate and extensively validated parameter sets for lipid simulations.[1][2] It has been shown to reproduce a wide range of experimental observables for POPC bilayers, including the area per lipid, bilayer thickness, and acyl chain order parameters.[1] The CHARMM force field parameters are developed to be consistent with the CHARMM27 force field for proteins and nucleic acids, making it an excellent choice for studying membrane-protein systems.[3] The associated TIP3P water model is typically used for solvation.[1]

-

AMBER (Assisted Model Building with Energy Refinement): While the AMBER force fields are renowned for their accuracy in protein and nucleic acid simulations, dedicated lipid parameter sets are also available.[4] The Lipid21 force field is a recent development within the AMBER ecosystem. Historically, a common practice has been to combine AMBER protein force fields (like AMBER99SB) with the Berger lipid parameters, which are a set of united-atom parameters for lipids.[4] This combination has been shown to be compatible and provide reliable results for membrane protein simulations.[4] The General AMBER Force Field (GAFF and GAFF2) can be used to parameterize drug-like molecules that might interact with the POPC membrane.[5]

-

GROMOS (GROningen MOlecular Simulation): The GROMOS force fields are another popular choice, particularly within the GROMACS simulation package community.[6][7] These are typically united-atom force fields, where non-polar hydrogen atoms are grouped with their adjacent carbon atoms.[6] Several GROMOS parameter sets, such as 53A6 and 54A7, are available and have been used for lipid simulations.[6][8] It is important to note that some GROMOS force fields were parameterized using specific simulation settings, such as a twin-range cutoff, which should be considered when setting up the simulation.[7]

-

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field family, particularly the all-atom OPLS-AA, is another robust option. The OPLS3e force field, for instance, has been shown to accurately model the behavior of POPC bilayers, yielding results for carbon-hydrogen order parameters that are in good agreement with experimental data and comparable to those obtained with CHARMM36.[1]

A summary of these common force fields is presented in Table 1.

Table 1: Common All-Atom Force Fields for POPC Simulations

| Force Field | Key Features | Recommended Water Model | Notes |

| CHARMM36 | Highly validated for lipids; excellent agreement with experimental data for area per lipid and order parameters.[1][2] | CHARMM TIP3P[1] | Often considered the "gold standard" for lipid simulations. |

| AMBER (Lipid21) | Developed to be fully compatible with the latest AMBER protein force fields. | TIP3P, OPC | Provides a consistent parameter set for protein-lipid systems within the AMBER framework. |

| AMBER/Berger | A hybrid approach combining AMBER protein force fields with united-atom Berger lipid parameters.[4] | TIP3P | A well-established and validated combination for membrane protein simulations.[4] |

| GROMOS (54A7) | A united-atom force field widely used with the GROMACS software.[6][8] | SPC/E | Care must be taken to use simulation settings consistent with the force field parameterization. |

| OPLS3e | Provides accurate structural and dynamic properties of POPC bilayers, comparable to CHARMM36.[1] | TIP3P | A strong alternative for those working within the Schrödinger/Desmond ecosystem. |

Experimental Protocols: Simulating a POPC Bilayer

The following sections outline a typical workflow for setting up and running an MD simulation of a pure POPC bilayer. This process generally involves system construction, energy minimization, equilibration, and a production run.

1. System Construction

The initial step is to build the atomic model of the POPC bilayer. This is most conveniently done using specialized software tools:

-

CHARMM-GUI Membrane Builder: A powerful web-based tool that generates fully hydrated and ionized lipid bilayer systems with various compositions.[1][9] It produces input files for multiple MD simulation packages, including GROMACS, AMBER, and CHARMM.

-

VMD (Visual Molecular Dynamics): The membrane plugin in VMD can be used to generate simple, pure lipid bilayers.[10]

-

PACKMOL-memgen: A command-line tool that is particularly useful for creating complex, multi-component lipid bilayers.[11][12]

A typical system might consist of 128 to 200 POPC lipids (64 to 100 per leaflet) to create a patch of membrane large enough to avoid significant finite-size artifacts.[1] The bilayer is then solvated by adding a layer of water on both sides, typically with a thickness of at least 15 Å to ensure the membrane does not interact with its periodic image.[10] Finally, ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to achieve a physiological salt concentration, such as 0.15 M.[10][11]

2. Energy Minimization

The initial coordinates from the building process will likely contain unfavorable contacts, such as steric clashes, which can lead to simulation instability. Energy minimization is performed to relax the system and remove these high-energy interactions. This is typically done using the steepest descent algorithm for an initial period, followed by the conjugate gradient method for a more refined minimization.[11]

3. Equilibration

Equilibration is a crucial multi-step process designed to bring the system to the desired temperature and pressure while allowing the lipids and water to relax into a stable configuration. A common equilibration protocol proceeds as follows:

-

NVT (Canonical) Ensemble Equilibration: The system is heated to the target temperature (e.g., 303 K or 310 K) while keeping the volume constant.[11] During this phase, positional restraints are often applied to the lipid headgroups and heavy atoms to allow the surrounding water and lipid tails to equilibrate without drastic structural changes to the bilayer.[11] These restraints are typically applied with a decreasing force constant over several short simulations.

-

NPT (Isothermal-Isobaric) Ensemble Equilibration: Following temperature equilibration, the system is switched to the NPT ensemble, where the pressure is also controlled. A semi-isotropic pressure coupling scheme is generally used for membranes, allowing the x-y plane of the bilayer to fluctuate independently of the z-axis (the direction normal to the bilayer).[13] This allows the area per lipid to adjust to its equilibrium value. The restraints on the lipid atoms are gradually removed during this phase.

4. Production Simulation

Once the system is well-equilibrated, as judged by the convergence of properties like temperature, pressure, density, and the area per lipid, the production simulation can be initiated. This is the main data-gathering phase of the simulation.

A summary of typical simulation parameters for a POPC bilayer using the CHARMM36 force field is provided in Table 2.

Table 2: Typical Simulation Parameters for a POPC Bilayer (CHARMM36)

| Parameter | Minimization | NVT Equilibration | NPT Equilibration | Production |

| Ensemble | - | NVT | NPT | NPT |

| Temperature | - | 303 K | 303 K | 303 K |

| Thermostat | - | Nosé-Hoover | Nosé-Hoover | Nosé-Hoover |

| Pressure | - | - | 1 atm | 1 atm |

| Barostat | - | - | Parrinello-Rahman | Parrinello-Rahman |

| Pressure Coupling | - | - | Semi-isotropic | Semi-isotropic |

| Timestep | - | 2 fs | 2 fs | 2 fs |

| Constraints | - | H-bonds (LINCS/SHAKE) | H-bonds (LINCS/SHAKE) | H-bonds (LINCS/SHAKE) |

| Electrostatics | PME | PME | PME | PME |

| van der Waals | Cutoff with switch | Cutoff with switch | Cutoff with switch | Cutoff with switch |

| Simulation Time | ~5000 steps | 100-500 ps | 1-10 ns | >100 ns |

Key Physical Observables

The quality of a POPC simulation is often assessed by comparing key physical properties of the simulated bilayer with experimental data. Table 3 lists some important observables and their typical values from both simulations and experiments.

Table 3: Key Physical Observables for a POPC Bilayer at ~300-310 K

| Observable | CHARMM36 Value | Experimental Value |

| Area per Lipid (Ų) | ~68.3 | ~64.3 |

| Hydrophobic Thickness (Å) | ~27.0 | ~28.8 |

| P-P Distance (Å) | ~38.0 | ~37.5 |

Note: Simulated values can vary slightly depending on the specific simulation parameters and analysis methods used.[13]

Visualizations

MD Simulation Workflow

The general workflow for setting up and running a molecular dynamics simulation of a POPC bilayer is illustrated below. This process begins with the initial system construction and proceeds through minimization and equilibration before the final production run and subsequent analysis.

Conceptual Force Field Development

The parameters within a force field are not arbitrary; they are derived through a rigorous process that involves fitting to both high-level quantum mechanical calculations and experimental data. This ensures that the classical model accurately represents the underlying physics and chemistry of the system.

Performing accurate and meaningful molecular dynamics simulations of POPC bilayers requires careful attention to the choice of force field and adherence to a rigorous simulation protocol. The CHARMM36 and AMBER (Lipid21) force fields, among others, provide well-validated parameters for this purpose. By following a systematic approach of system building, minimization, and thorough equilibration, researchers can generate reliable simulation trajectories. The analysis of these trajectories can then provide valuable insights into the biophysical properties of lipid membranes and their interactions with proteins and small molecules, ultimately aiding in the fields of biophysics, drug discovery, and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Protein Simulations Using AMBER Force Field and Berger Lipid Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 6. Force fields in GROMACS - GROMACS 2023 documentation [manual.gromacs.org]

- 7. Force field - GROMACS 2025.4 documentation [manual.gromacs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GitHub - callumjd/AMBER-Membrane_protein_tutorial: Tutorial on the setup and simulation of a membrane protein with AMBER Lipid21 and PACKMOL-Memgen [github.com]

- 12. GitHub - nilcm10/md_membrane_env: A simple guide to do MD of lipid bilayers and analyze them [github.com]

- 13. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

The Self-Assembly of POPC in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the principles and methodologies surrounding the self-assembly of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in aqueous environments. POPC is a key zwitterionic phospholipid used extensively in the creation of model cell membranes and as a fundamental component in liposomal drug delivery systems. Its behavior in water, driven by the hydrophobic effect, leads to the spontaneous formation of highly organized supramolecular structures, primarily bilayer vesicles, which are of significant interest in various scientific and therapeutic fields.

The Physicochemical Basis of POPC Self-Assembly

POPC is an amphipathic molecule, possessing a hydrophilic phosphocholine (B91661) head group and two distinct hydrophobic acyl chains: one saturated (palmitic acid, 16:0) and one monounsaturated (oleic acid, 18:1). This structural asymmetry is crucial, as it imparts a cylindrical shape to the molecule and a low phase transition temperature, making POPC bilayers fluid and dynamic at physiological temperatures.

When dispersed in an aqueous solution, the hydrophobic tails of POPC molecules avoid contact with water, driving them to aggregate. This process, known as the hydrophobic effect, is the primary thermodynamic driving force for self-assembly[1][2]. Due to its geometry, POPC preferentially forms lipid bilayers rather than micelles. These planar bilayers then close upon themselves to eliminate exposed hydrophobic edges, forming stable, sealed compartments known as vesicles or liposomes[3][4]. This self-assembly is a spontaneous process, leading to a thermodynamically stable state[2][4].

While the term Critical Micelle Concentration (CMC) is used for many surfactants, for double-chain phospholipids (B1166683) like POPC, the concentration at which bilayer structures form is more accurately termed the critical aggregation concentration (CAC) or critical vesicle concentration (CVC). This value for POPC is exceptionally low, often in the nanomolar range, meaning that in most practical applications, POPC exists predominantly in its aggregated, bilayer form rather than as soluble monomers[5].

Below is a diagram illustrating the molecular structure of POPC that dictates its self-assembly behavior.

Quantitative Properties of POPC Assemblies

The physical characteristics of POPC and its assemblies are critical for their application. These properties are influenced by factors such as temperature, pressure, and the presence of other molecules like cholesterol.

| Property | Value | Conditions/Notes | Reference(s) |

| Phase Transition Temp (Tm) | -2 °C | Main gel-to-liquid crystalline phase transition. POPC is in a fluid state at room and physiological temps. | [6][7][8] |

| Critical Aggregation Conc. | ~Nanomolar (nM) range | POPC predominantly forms bilayers, not micelles. This value represents the monomer-vesicle equilibrium. | [5] |

| Bilayer Thickness | ~4 nm | Determined by Small-Angle Neutron Scattering (SANS). | [9] |

| Area per Lipid (Fluid Phase) | > 67 Ų | Characterized as a "large" area per lipid, contributing to membrane fluidity. | [10] |

| Lateral Diffusion Coeff. | ~1.0 - 3.3 µm²/s | In Giant Unilamellar Vesicles (GUVs) at room temperature. | [6] |

Experimental Protocols for POPC Vesicle Preparation and Characterization

The reliable formation of POPC vesicles with controlled size and lamellarity is paramount for research and development. The most common workflow involves hydrating a lipid film followed by a size-reduction step.

The general workflow for preparing and characterizing POPC vesicles is outlined below.

Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion

This is the most widely used method to produce Large Unilamellar Vesicles (LUVs) with a controlled, monodisperse size distribution.

-

Lipid Film Formation :

-

Dissolve a known quantity of POPC (and other lipids like cholesterol, if required) in an organic solvent, typically a chloroform/methanol mixture (e.g., 2:1 v/v), in a round-bottom flask[3].

-

Remove the organic solvent under a gentle stream of inert gas (e.g., nitrogen or argon) while rotating the flask. This creates a thin, uniform lipid film on the inner surface[3][11].

-

Place the flask under a high vacuum for at least 30 minutes to remove any residual solvent[11].

-

-

Hydration :

-

Add an aqueous buffer (e.g., PBS, HEPES) to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid's phase transition temperature (Tm). For POPC, hydration can be performed at room temperature[3][12].

-

Agitate the flask to disperse the lipid film, which will swell and form large, multilamellar vesicles (MLVs)[3]. This suspension often appears milky.

-

-

Extrusion (Sizing) :

-

Assemble a mini-extruder device with a polycarbonate membrane of a defined pore size (e.g., 100 nm)[13][14].

-

Load the MLV suspension into one of the extruder's gas-tight syringes.

-

Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 31 times)[7][15]. This mechanical stress ruptures the MLVs and forces them to re-form as unilamellar vesicles with a diameter close to the membrane's pore size[14].

-

The resulting vesicle suspension should appear clearer or translucent. Vesicles extruded through 100 nm pores typically yield LUVs with a mean diameter of 120-140 nm[3].

-

Protocol 2: Vesicle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of vesicles in suspension.

-

Sample Preparation :

-

Instrument Setup :

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C)[16].

-

-

Data Acquisition :

-

The instrument's laser illuminates the sample, and fluctuations in the intensity of the scattered light are measured by a detector. These fluctuations are caused by the Brownian motion of the vesicles.

-

The instrument's software calculates an autocorrelation function from the intensity fluctuations.

-

-

Data Analysis :

-

The autocorrelation function is analyzed to determine the diffusion coefficient of the vesicles.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI below 0.2 is generally considered indicative of a monodisperse sample.

-

The Self-Assembly Pathway

The transition from individual lipid monomers to a stable vesicle structure follows a thermodynamically favorable pathway. This process is driven by the imperative to minimize the unfavorable interactions between the hydrophobic lipid tails and the surrounding water molecules.

As depicted, when the concentration of POPC surpasses its critical aggregation concentration (CAC), the monomers rapidly aggregate to shield their hydrophobic tails[17]. These initial aggregates reorganize into more stable, planar bilayer fragments. However, the exposed hydrocarbon edges of these fragments are still energetically unfavorable. To eliminate these edges, the bilayer closes in on itself, forming a spherical, water-filled vesicle, which represents the lowest energy state for the system[3].

Conclusion

The self-assembly of POPC in aqueous solution is a robust and fundamental process that enables the formation of biomimetic structures essential for research in membrane biophysics and for the development of advanced drug delivery vehicles. A thorough understanding of the underlying principles, combined with precise control over preparation and characterization methodologies, allows scientists and researchers to harness the unique properties of POPC vesicles for a wide array of sophisticated applications.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging | MDPI [mdpi.com]

- 10. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]

- 11. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Liposome preparation and binding assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]

- 17. Simulation of lipid bilayer self-assembly using all-atom lipid force fields - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Aggregation Behavior of POPC: A Technical Guide to Critical Micelle Concentration

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous glycerophospholipid, integral to the structure and function of biological membranes.[1][2][3] Its amphipathic nature, possessing a hydrophilic phosphocholine (B91661) head group and hydrophobic acyl chains (one saturated, palmitic acid, and one monounsaturated, oleic acid), drives its self-assembly in aqueous environments.[1][2] This self-assembly is fundamental to the formation of lipid bilayers in liposomes and cell membranes. A key parameter governing the behavior of amphiphiles is the critical micelle concentration (CMC), the concentration at which monomers spontaneously associate to form micelles.[4][5] For drug delivery systems utilizing liposomes and lipid nanoparticles, understanding the CMC of constituent lipids like POPC is paramount for formulation stability and predicting in vivo behavior.

This technical guide provides a comprehensive overview of the critical micelle concentration of POPC. Given the inherent complexities in measuring the CMC of lipids that readily form lamellar structures, this document emphasizes the experimental methodologies for its determination, offering detailed protocols and comparative data.

Critical Micelle Concentration of POPC: A Complex Parameter

The CMC of POPC is not as straightforward to define as that of a simple detergent. Due to its cylindrical molecular shape, POPC preferentially forms bilayers (liposomes) rather than spherical micelles in aqueous solutions. Consequently, the concept of a "classical" CMC, representing the sharp transition from monomers to micelles, is less distinct. Often, the reported "CMC" for such lipids reflects the monomer solubility limit in the aqueous phase in equilibrium with lamellar structures.

While a definitive, universally accepted CMC value for POPC is not readily found in the literature, it is generally understood to be in the very low nanomolar range. This is in line with other diacyl phosphatidylcholines. For context, the CMC of the related lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is approximately 0.46 nM.[6] It is important to note that any experimentally determined value can be influenced by factors such as temperature, buffer composition, and the presence of other molecules.[7]

Table 1: Comparative CMC Values of Relevant Phospholipids (B1166683)

| Phospholipid | Abbreviation | Acyl Chains | Reported CMC |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | ~ 0.46 nM |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | Expected in low nM range |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | ~ 650 µM (in soybean oil)[6] |

Note: The CMC of phospholipids can vary significantly based on the experimental conditions and the medium.

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of phospholipids. These methods rely on detecting changes in the physicochemical properties of the solution as a function of lipid concentration.[7][8] The concentration at which a sharp change in a measured parameter occurs is taken as the CMC.[9]

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive and widely used method for determining the CMC of lipids and surfactants.[8] It utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.

Principle: Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles.[8] This change in the microenvironment leads to a significant shift in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is monitored. A sharp decrease in the I1/I3 ratio indicates the formation of micelles.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of POPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

-

Sample Preparation:

-

Aliquots of the POPC stock solution are dispensed into a series of test tubes. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. The films are then placed under high vacuum for at least 2 hours to remove any residual solvent.

-

A series of aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4) with varying POPC concentrations are prepared by hydrating the lipid films. This process is typically aided by vortexing and sonication.

-

A small aliquot of the pyrene stock solution is added to each POPC solution to achieve a final pyrene concentration in the micromolar range. The solutions are then incubated to allow for equilibration.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of the pyrene-containing solutions are recorded using a spectrofluorometer. The excitation wavelength is typically set around 335 nm, and the emission is scanned from 350 to 450 nm.

-

The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks are recorded for each sample.

-

-

Data Analysis:

-

The I1/I3 ratio is plotted against the logarithm of the POPC concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. fiveable.me [fiveable.me]

- 5. nanoscience.com [nanoscience.com]

- 6. researchgate.net [researchgate.net]

- 7. justagriculture.in [justagriculture.in]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. agilent.com [agilent.com]

Navigating the Fluid Mosaic: An In-depth Technical Guide to the Lateral Diffusion Coefficient of POPC Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lateral diffusion coefficient of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipids, a fundamental parameter in membrane biophysics. Understanding the lateral mobility of lipids within a bilayer is crucial for elucidating membrane function, protein-lipid interactions, and the development of lipid-based drug delivery systems. This document details the experimental and computational methodologies used to determine the POPC lateral diffusion coefficient, presents a compilation of quantitative data, and explores the role of lipid mobility in cellular signaling.

Quantitative Data Summary

The lateral diffusion coefficient (D) of POPC lipids is influenced by various factors, including temperature, the presence of other molecules like cholesterol, and the experimental or computational method employed. The following tables summarize key quantitative data from the literature.

Table 1: Experimental Values for the Lateral Diffusion Coefficient of Pure POPC Bilayers

| Measurement Technique | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) | Reference |

| Fluorescence Recovery After Photobleaching (FRAP) | 23 | 3.3 ± 0.2 | [1] |

| Pulsed-Field Gradient NMR (PFG-NMR) | 25 | 8.87 | [2] |

| Pulsed-Field Gradient NMR (PFG-NMR) | 30 | 10.7 | [2] |

Table 2: Influence of Cholesterol on the Lateral Diffusion Coefficient of POPC

| Measurement Technique | Cholesterol (mol%) | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) | Reference |

| Pulsed-Field Gradient NMR (PFG-NMR) | 0 | 30 | ~9.5 | [3] |

| Pulsed-Field Gradient NMR (PFG-NMR) | 10 | 30 | ~8.0 | [3] |

| Pulsed-Field Gradient NMR (PFG-NMR) | 20 | 30 | ~6.5 | [3] |

| Pulsed-Field Gradient NMR (PFG-NMR) | 30 | 30 | ~5.0 | [3] |

| Pulsed-Field Gradient NMR (PFG-NMR) | 40 | 30 | ~4.0 | [3] |

Table 3: Computationally Determined Lateral Diffusion Coefficients of POPC

| Simulation Method | Force Field | Temperature (K) | Diffusion Coefficient (D) (x 10⁻⁷ cm²/s) | Reference |

| All-Atom MD | CHARMM36 | 298 | 0.57 ± 0.03 | [2] |

| All-Atom MD | OPLS3e | 298 | 0.65 ± 0.04 | [2] |

| Coarse-Grained MD | N/A | 303 | N/A (MSD shown) | [4] |

Experimental and Computational Protocols

The determination of the lateral diffusion coefficient of POPC lipids relies on a variety of sophisticated experimental and computational techniques. Below are detailed methodologies for the key approaches.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used fluorescence microscopy technique to measure the two-dimensional lateral diffusion of molecules in a membrane.[5]

Methodology:

-

Sample Preparation: Giant Unilamellar Vesicles (GUVs) or Supported Lipid Bilayers (SLBs) are prepared with POPC and a small mole fraction (typically <1%) of a fluorescently labeled lipid analog (e.g., NBD-PC).

-

Microscopy Setup: The sample is placed on a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

-

Pre-Bleach Imaging: A low-intensity laser is used to acquire a baseline fluorescence image of the region of interest (ROI).[6]

-

Photobleaching: A brief, high-intensity laser pulse is focused on a defined ROI to irreversibly photobleach the fluorescent probes within that area.[6]

-

Post-Bleach Imaging: The fluorescence recovery in the bleached ROI is monitored over time using low-intensity laser illumination.[6] Images are acquired at regular intervals until the fluorescence intensity in the ROI reaches a plateau.[7]

-

Data Analysis: The fluorescence intensity of the bleached spot is measured over time and corrected for background fluorescence and photobleaching during image acquisition. The resulting recovery curve is fitted to a mathematical model of diffusion to extract the diffusion coefficient (D) and the mobile fraction of the fluorescent probes.

Fluorescence Correlation Spectroscopy (FCS)

FCS is a single-molecule sensitive technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules.[8]

Methodology:

-

Sample Preparation: Similar to FRAP, POPC GUVs or SLBs are prepared with a very low concentration of a fluorescent lipid analog to ensure that only a few molecules are in the observation volume at any given time.

-

Microscopy Setup: A confocal microscope is used to create a diffraction-limited observation volume (typically femtoliter range). The fluorescence emitted from this volume is collected and directed to a sensitive photodetector.[8]

-

Data Acquisition: The fluorescence intensity fluctuations are recorded over time as labeled lipids diffuse in and out of the observation volume.

-

Autocorrelation Analysis: The recorded intensity trace is subjected to temporal autocorrelation analysis. The resulting autocorrelation function (ACF) provides information about the average number of fluorescent molecules in the volume and their average residence time.

-

Data Fitting: The ACF is fitted to a two-dimensional diffusion model to extract the diffusion time (τD). The diffusion coefficient (D) is then calculated using the known radius of the observation volume (ω₀) according to the equation: D = ω₀² / 4τD.[9]

References

- 1. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? [mdpi.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ibidi.com [ibidi.com]

- 6. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 7. Fluorescence recovery after photobleaching (FRAP) [protocols.io]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for POPC Liposome Preparation in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the preparation, characterization, and application of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes for drug delivery. This document includes established experimental protocols, comparative data on different preparation methods, and visualizations of cellular uptake mechanisms.

Introduction to POPC Liposomes in Drug Delivery

POPC is a zwitterionic phospholipid commonly used in the formulation of liposomes for drug delivery. Its biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make it an ideal candidate for developing novel therapeutic carriers.[1] The unique structure of liposomes, consisting of a lipid bilayer enclosing an aqueous core, allows for the targeted delivery of therapeutic agents, thereby enhancing their efficacy and reducing systemic toxicity.[2]

Quantitative Data on POPC Liposome (B1194612) Characteristics

The physicochemical properties of liposomes, such as size, polydispersity index (PDI), and zeta potential, are critical quality attributes that influence their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake.[3] The choice of preparation method significantly impacts these characteristics.

| Preparation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Thin-Film Hydration | 168.2 - 246.6 | ~ 0.2 | -28 to -30 | [4] |

| Thin-Film Hydration followed by Extrusion | 103.4 ± 30.9 | 0.07 ± 0.01 | +47.9 ± 24.1 | [3][5] |

| Thin-Film Hydration followed by Sonication | < 250 | < 0.3 | Negative | [6] |

| Ethanol Injection | 113.6 | 0.124 | - | [7] |

Table 1: Comparative analysis of POPC liposome characteristics prepared by different methods.

Drug Encapsulation Efficiency

The encapsulation efficiency (EE) is a crucial parameter that indicates the percentage of the initial drug that is successfully entrapped within the liposomes.[8][9] The EE is influenced by the physicochemical properties of the drug (hydrophilicity/hydrophobicity) and the liposome formulation.

| Drug | Drug Type | Preparation Method | Encapsulation Efficiency (%) | Reference |

| Doxorubicin (B1662922) | Hydrophilic | Thin-Film Hydration | 74.9 - 94.1 | [10] |

| Doxorubicin | Hydrophilic | Thin-Film Hydration | ~93 | [11] |

| Curcumin (B1669340) | Hydrophobic | Thin-Film Hydration with Sonication | 75 | [6] |

| Curcumin | Hydrophobic | Micelle-to-Vesicle Transition | 98 | [12] |

Table 2: Encapsulation efficiency of hydrophilic and hydrophobic drugs in POPC-based liposomes.

Experimental Protocols

POPC Liposome Preparation by Thin-Film Hydration

This method, also known as the Bangham method, is a widely used technique for liposome preparation.[13]

Materials:

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

Cholesterol (optional, for enhancing stability)[10][11][14][15][16]

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Drug to be encapsulated

Protocol:

-

Dissolve POPC and cholesterol (if used) in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

-

Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator.

-

Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the hydration buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the lipid's phase transition temperature.

-

Agitate the flask by vortexing or shaking to facilitate the formation of multilamellar vesicles (MLVs).

Liposome Sizing by Extrusion

Extrusion is a common technique to produce unilamellar vesicles with a defined and homogenous size distribution.[1]

Materials:

-

MLV suspension from the thin-film hydration method

-

Extruder device

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

Protocol:

-

Assemble the extruder with the polycarbonate membrane according to the manufacturer's instructions.

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of cycles (e.g., 11-21 times).[3][5]

-

Collect the resulting suspension of large unilamellar vesicles (LUVs).

Liposome Sizing by Sonication

Sonication uses high-frequency sound waves to break down MLVs into smaller unilamellar vesicles (SUVs).[17]

Materials:

-

MLV suspension from the thin-film hydration method

-

Probe sonicator or bath sonicator

Protocol:

-

Place the MLV suspension in an ice bath to prevent overheating during sonication.

-

For probe sonication: Insert the probe tip into the suspension and sonicate in pulses.

-

For bath sonication: Place the vial containing the suspension in a bath sonicator.

-

Sonication time and power should be optimized to achieve the desired vesicle size.[7]

-

After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip (if applicable).

Cellular Uptake of POPC Liposomes

The entry of liposomes into cells is a critical step for drug delivery and primarily occurs through various endocytic pathways. The specific mechanism can depend on the liposome's size, surface charge, and the cell type.[8]

Clathrin-Mediated Endocytosis

This is a receptor-mediated pathway involving the formation of clathrin-coated pits on the cell membrane.[18][19]

Caption: Clathrin-Mediated Endocytosis Pathway.

Caveolae-Mediated Endocytosis

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[20][21]

Caption: Caveolae-Mediated Endocytosis Pathway.

Macropinocytosis

Macropinocytosis is a non-specific process involving the formation of large endocytic vesicles called macropinosomes.[22][23][24]

Caption: Macropinocytosis Pathway.

Stability of POPC Liposomes

The stability of liposomal formulations is critical for their shelf-life and therapeutic efficacy. Key factors influencing stability include storage temperature, pH, and the inclusion of stabilizing agents like cholesterol.

-

Temperature: Storage at lower temperatures (e.g., 4°C) generally improves the stability of POPC liposomes by reducing lipid oxidation and hydrolysis.[7][15] Storing liposomes at room temperature can lead to increased aggregation and leakage of the encapsulated drug over time.[7][13]

-

pH: The pH of the storage buffer can affect the stability of liposomes. For POPC, which is zwitterionic, the surface charge is close to neutral, but extreme pH values can lead to lipid hydrolysis and affect vesicle integrity.

-

Cholesterol: The incorporation of cholesterol into the POPC bilayer increases its rigidity and packing density, which in turn enhances the stability of the liposomes by reducing membrane fluidity and permeability.[10][11][14][15][16] This can lead to better retention of the encapsulated drug during storage.[7]

Conclusion

POPC liposomes are a versatile and effective platform for drug delivery. By carefully selecting the preparation method and formulation parameters, it is possible to produce liposomes with desired physicochemical characteristics for specific therapeutic applications. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with POPC-based liposomal drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 14. scispace.com [scispace.com]

- 15. scialert.net [scialert.net]

- 16. mdpi.com [mdpi.com]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comparison study between doxorubicin and curcumin co-administration and co-loading in a smart niosomal formulation for MCF-7 breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. thno.org [thno.org]

- 23. ijper.org [ijper.org]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Palmitoyl-2-Oleoyl-glycero-3-Phosphocholine (POPC) in Supported Lipid Bilayers (SLBs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes.[1] Composed of a planar lipid bilayer deposited on a solid support, SLBs allow for the investigation of membrane-associated biological processes in a controlled environment. 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a zwitterionic phospholipid commonly used in the formation of SLBs due to its fluid phase at room temperature, which closely mimics the natural state of biological membranes.[2] These model systems are compatible with a variety of surface-sensitive analytical techniques, making them invaluable for studying lipid-protein interactions, drug-membrane interactions, and the assembly of membrane-bound signaling complexes.[1][3]

This application note provides detailed protocols for the preparation and characterization of POPC SLBs, summarizes key quantitative data, and illustrates the experimental workflow.

Key Experimental Protocols

The most common method for forming POPC SLBs is through the spontaneous fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate, such as mica or silica.[2][4]

Protocol 1: Preparation of POPC Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of POPC SUVs by the extrusion method, a common technique for generating vesicles with a defined size distribution.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)

-

Chloroform

-

Argon or Nitrogen gas

-

Phosphate Buffered Saline (PBS) or other desired buffer

-

Glass vials

-

Rotary evaporator or vacuum desiccator

-

Mini-extruder

-

Polycarbonate membranes with a specific pore size (e.g., 50 nm or 100 nm)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, add the desired amount of POPC in chloroform.

-

Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.

-

To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour, or overnight.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired buffer (e.g., PBS) to achieve the target lipid concentration (typically 0.5 - 5 mg/mL).[5][6]

-

Incubate the mixture for at least 1 hour at a temperature above the phase transition temperature of POPC (-2 °C), often at room temperature.[2] Vortexing can aid in the hydration process.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm pore size).

-

Transfer the hydrated lipid suspension into one of the syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution of vesicles.[7]

-

The resulting solution contains POPC SUVs. Vesicles can be stored at 4°C for a limited time.[7]

-

Protocol 2: Formation of POPC SLBs on Mica or Glass

This protocol details the vesicle fusion method for forming a POPC SLB on a solid substrate.

Materials:

-

POPC SUV suspension (from Protocol 1)

-

Freshly cleaved mica or clean glass coverslips

-

Buffer (e.g., PBS with CaCl2)

-

Incubation chamber

Procedure:

-

Substrate Preparation:

-

For mica, cleave the surface with tape immediately before use to expose a fresh, atomically flat surface.

-

For glass, clean the coverslips thoroughly by sonication in a series of solvents (e.g., ethanol, acetone) and water, followed by plasma cleaning or piranha solution treatment to create a hydrophilic surface.

-

-

Vesicle Fusion:

-

Place the prepared substrate in an incubation chamber.

-

Add the POPC SUV suspension to the substrate. The final lipid concentration in the solution is typically in the range of 0.05-1 mg/mL. The presence of divalent cations like Ca²⁺ (2-5 mM) in the buffer can promote vesicle fusion.[7]

-

Incubate for 30-60 minutes at room temperature. The formation of the SLB involves vesicle adsorption, rupture, and fusion to form a continuous bilayer.[4][5]

-

For improved homogeneity and fewer defects, the incubation can be performed at an elevated temperature (e.g., 60°C), followed by a cooling step.[5]

-

-

Rinsing:

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of POPC SLBs.

Table 1: Typical Parameters for POPC SUV Preparation and SLB Formation

| Parameter | Typical Value | Reference(s) |

| SUV Preparation | ||

| Initial POPC Concentration in Chloroform | 25 mg/mL | [5] |

| Final POPC Concentration for Hydration | 0.5 - 5 mg/mL | [5][6] |

| Extrusion Membrane Pore Size | 50 - 100 nm | [6][7] |

| Number of Extrusion Passes | 11 - 21 | [7] |

| SLB Formation | ||

| POPC Vesicle Concentration for Fusion | 0.05 - 1 mg/mL | [5] |

| Incubation Time | 15 - 60 min | [5] |

| Incubation Temperature | Room Temperature or 60°C | [5] |

| CaCl₂ Concentration | 2 - 5 mM | [7] |

Table 2: Characterization Data for POPC SLBs

| Property | Technique | Typical Value | Reference(s) |

| Thickness | Atomic Force Microscopy (AFM) | ~4.3 - 4.9 nm | [5][8] |

| Thickness | Quartz Crystal Microbalance with Dissipation (QCM-D) | ~4.4 nm | [3] |

| Thickness of Hydration Layer | QCM-D & SPR | 0.34 - 0.60 nm | [7] |

| Diffusion Coefficient | Fluorescence Recovery After Photobleaching (FRAP) | ~7 µm²/s | [9] |

| Refractive Index (at 670 nm) | Surface Plasmon Resonance (SPR) | 1.4774 - 1.4855 | [7] |

| Specific Capacitance | Electrophysiology | 0.59 ± 0.03 µF/cm² | [10] |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the preparation and formation of POPC SLBs.

Caption: Experimental workflow for POPC SLB formation.

References

- 1. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. columbia.edu [columbia.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. lbk.electroporation.net [lbk.electroporation.net]

Application Notes and Protocols for the Formation of Giant Unilamellar Vesicles (GUVs) with POPC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the formation of Giant Unilamellar Vesicles (GUVs) using 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a common zwitterionic phospholipid. GUVs are valuable tools in various research fields, including membrane biophysics, drug delivery, and synthetic biology, due to their cell-like size and simple, well-defined lipid bilayer structure.[1][2] This guide covers the most common formation techniques: electroformation, gentle hydration, and microfluidic-based methods.

Introduction to POPC GUVs

POPC is a widely used lipid for GUV formation due to its fluid phase at room temperature (transition temperature of -2°C), which facilitates vesicle formation and stability.[3][4] GUVs composed of POPC serve as excellent model systems for studying membrane properties such as lateral diffusion, bending rigidity, and protein-lipid interactions.[5][6][7] Their simple composition allows for the systematic investigation of the effects of incorporating other molecules, such as cholesterol or membrane proteins.[8][9]

Key Formation Methods: A Comparative Overview

The choice of GUV formation method depends on the specific application, desired vesicle characteristics, and the encapsulated medium.

| Method | Principle | Advantages | Disadvantages |

| Electroformation | Hydration of a dry lipid film on conductive electrodes under an AC electric field. | High yield of unilamellar vesicles, good control over size.[10][11] | Limited to low salt buffers, potential for lipid degradation due to electrolysis.[5][11][12] |

| Gentle Hydration | Spontaneous swelling of a dry lipid film in an aqueous solution. | Simple setup, suitable for physiological salt concentrations with modifications.[13][14][15] | Lower yield, higher proportion of multilamellar or oligolamellar vesicles.[12][16] |

| Microfluidics | Manipulation of fluid flows at the microscale to direct the self-assembly of lipids into vesicles. | Excellent control over size and monodispersity, high encapsulation efficiency, potential for automation.[17][18][19] | Requires specialized equipment, can be lower throughput for bulk production. |

Detailed Experimental Protocols

Protocol 1: Electroformation of POPC GUVs

This protocol is adapted from established electroformation methods and is suitable for producing a high yield of POPC GUVs in low-salt solutions.[10][20][21]

Materials:

-

POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

-

Sucrose (B13894) solution (e.g., 300 mM)

-

Indium Tin Oxide (ITO) coated glass slides or platinum electrodes

-

Function generator

-

Custom-made electroformation chamber

-

Nitrogen gas source

-

Vacuum desiccator

Experimental Workflow:

Figure 1: Workflow for POPC GUV formation via the electroformation method.

Procedure:

-

Lipid Film Preparation:

-

Dissolve POPC in chloroform to a final concentration of 1 mg/mL.

-

Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of two ITO slides or platinum electrodes.[21]

-

Spread the solution evenly to create a thin film.

-